Mdh1-IN-1, also referred to as Compound 5i, is classified as a small molecule inhibitor targeting malate dehydrogenase 1. Its development stems from a series of synthetic efforts aimed at creating effective inhibitors for this enzyme, with a specific focus on enhancing selectivity and potency . The compound's synthesis was guided by structure-activity relationship studies that optimized its design for improved inhibitory effects.
The synthesis of Mdh1-IN-1 involves several key steps:
The final product exhibits an IC50 value of approximately 6.79 μM against malate dehydrogenase 1, indicating significant potency as an inhibitor .
Mdh1-IN-1 possesses a complex molecular structure characterized by specific functional groups that enhance its binding affinity to malate dehydrogenase 1. The precise molecular formula and structural data are essential for understanding its interaction with the target enzyme.
The structural analysis reveals that modifications in the substituents can significantly affect the compound's inhibitory efficacy .
The mechanism of action of Mdh1-IN-1 involves:
Data from biochemical assays demonstrate that Mdh1-IN-1 effectively reduces enzymatic activity in a dose-dependent manner, confirming its role as a competitive inhibitor .
Mdh1-IN-1 exhibits several notable physical and chemical properties:
Additional analyses such as melting point determination and spectroscopic methods (NMR, IR) provide further insights into its physical characteristics .
Mdh1-IN-1 holds significant promise in various scientific applications:
Research continues to explore additional therapeutic avenues where Mdh1-IN-1 could play a pivotal role in modulating metabolic diseases or other malignancies .
Malate Dehydrogenase 1 is a NAD⁺/NADH-dependent oxidoreductase that catalyzes the reversible interconversion of malate and oxaloacetate. This reaction occurs primarily in the cytosol, where Malate Dehydrogenase 1 serves as a critical component of the malate-aspartate shuttle. This shuttle system transports reducing equivalents (NADH) from glycolysis across the mitochondrial membrane for oxidative phosphorylation, thereby linking cytoplasmic and mitochondrial energy metabolism [1] [8]. Malate Dehydrogenase 1 also supports anaplerotic reactions that replenish tricarboxylic acid cycle intermediates and provides cytosolic NAD⁺ regeneration essential for glycolytic flux. Unlike its mitochondrial counterpart (Malate Dehydrogenase 2), Malate Dehydrogenase 1 demonstrates broader tissue distribution, with highest expression observed in cardiac muscle, adipose tissue, and liver [1].
Table 1: Functional and Subcellular Characteristics of Malate Dehydrogenase Isoforms
| Isoform | Subcellular Localization | Primary Metabolic Role | Tissue Expression |
|---|---|---|---|
| Malate Dehydrogenase 1 | Cytosol | Malate-aspartate shuttle, gluconeogenesis | Heart, liver, adipose, skeletal muscle |
| Malate Dehydrogenase 2 | Mitochondrial matrix | Tricarboxylic acid cycle | Ubiquitous |
| Malate Dehydrogenase 3 | Peroxisomes | Fatty acid β-oxidation | Liver, kidney |
Malate Dehydrogenase 1 dysregulation manifests across multiple pathologies. In early-onset severe encephalopathy, Malate Dehydrogenase 1 deficiency disrupts the malate-aspartate shuttle, impairing mitochondrial respiration and causing neurological deterioration [1]. Conversely, cancer cells exhibit Malate Dehydrogenase 1 overexpression, which supports aberrant metabolic reprogramming. Transcriptomic analyses reveal Malate Dehydrogenase 1 amplification in 15–30% of lung adenocarcinomas and triple-negative breast cancers, correlating with reduced patient survival [10]. Mechanistically, Malate Dehydrogenase 1 sustains NAD⁺ regeneration for glycolysis, promotes NADPH production for antioxidant defense and biosynthetic pathways, and stabilizes hypoxia-inducible factor 1-alpha under low-oxygen conditions [2] [6]. Additionally, Malate Dehydrogenase 1 translocates to the nucleus during glucose deprivation, where it binds p53 and enhances transcription of cell-cycle arrest and apoptosis genes [6]. Post-translational modifications further regulate Malate Dehydrogenase 1 activity; acetylation at lysine residues markedly enhances its enzymatic efficiency during adipogenesis [3].
Table 2: Malate Dehydrogenase 1 Dysregulation in Pathological States
| Disease Context | Expression/Activity Alteration | Functional Consequences |
|---|---|---|
| Metabolic encephalopathy | Loss-of-function mutations | Impaired mitochondrial shuttle, reduced ATP synthesis |
| Lung adenocarcinoma | Gene amplification, protein overexpression | Enhanced glycolysis, chemoresistance |
| Triple-negative breast cancer | Transcriptional upregulation | Immune evasion, paclitaxel resistance |
| Adipogenesis | Acetylation-mediated activation | Increased NADPH, lipid accumulation |
The metabolic dependencies of cancer cells create therapeutic vulnerabilities exploitable through Malate Dehydrogenase 1 inhibition. Malate Dehydrogenase 1 supports the Warburg effect by regenerating cytosolic NAD⁺, enabling sustained glycolytic flux despite mitochondrial dysfunction [4]. Genetic knockdown studies validate Malate Dehydrogenase 1 as a target: Malate Dehydrogenase 1-silenced cancer cells exhibit 40–60% reductions in proliferation, glucose consumption, and ATP production [5]. Pharmacological inhibition disrupts multiple oncogenic pathways:
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